molecular formula C19H22BrN3O3 B2526982 1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1421458-94-7

1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2526982
CAS No.: 1421458-94-7
M. Wt: 420.307
InChI Key: WAPSAAHBYAKQGL-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that features a bromophenyl group, a morpholinobutynyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: Starting with bromobenzene, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of the morpholinobutynyl intermediate: This involves the formation of a butynyl chain with a terminal morpholine group, often through nucleophilic substitution and alkylation reactions.

    Coupling of intermediates: The final step involves coupling the bromophenyl and morpholinobutynyl intermediates with a pyrrolidine carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of reaction conditions: Temperature, solvent, and reaction time are adjusted to maximize yield and purity.

    Purification techniques: Methods such as recrystallization, chromatography, or distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to a biological response.

    Pathways Involved: It may modulate signaling pathways, such as inhibiting a kinase or activating a receptor, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a chlorine atom instead of bromine.

    1-(3-fluorophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

1-(3-bromophenyl)-N-(4-morpholinobut-2-yn-1-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chlorine or fluorine analogs.

Properties

IUPAC Name

1-(3-bromophenyl)-N-(4-morpholin-4-ylbut-2-ynyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O3/c20-16-4-3-5-17(13-16)23-14-15(12-18(23)24)19(25)21-6-1-2-7-22-8-10-26-11-9-22/h3-5,13,15H,6-12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPSAAHBYAKQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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